DL-Histidine-15N
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Overview
Description
DL-Histidine-15N is a stable isotope-labeled compound where the nitrogen atom in the histidine molecule is replaced with the nitrogen-15 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of the nitrogen-15 isotope allows for detailed studies of molecular interactions and metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Histidine-15N can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. This process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the synthesis of histidine. The reaction conditions must be carefully controlled to ensure the incorporation of the nitrogen-15 isotope without altering the chemical structure of histidine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes several steps such as fermentation, extraction, and purification to obtain the final product with high isotopic purity. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for research purposes.
Chemical Reactions Analysis
Types of Reactions: DL-Histidine-15N undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce histidine derivatives with altered functional groups, while reduction can yield reduced forms of histidine.
Scientific Research Applications
DL-Histidine-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of nitrogen-containing compounds.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of DL-Histidine-15N involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within biological systems. The nitrogen-15 isotope acts as a marker, enabling detailed studies of metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific research application, such as studying protein synthesis or nitrogen metabolism.
Comparison with Similar Compounds
DL-Histidine-15N is unique due to its nitrogen-15 labeling, which distinguishes it from other histidine compounds. Similar compounds include:
L-Histidine-15N: A single enantiomer of histidine labeled with nitrogen-15.
DL-Histidine-13C: Histidine labeled with carbon-13 instead of nitrogen-15.
L-Histidine-13C,15N: Histidine labeled with both carbon-13 and nitrogen-15.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in certain research applications, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i7+1 |
InChI Key |
HNDVDQJCIGZPNO-CDYZYAPPSA-N |
Isomeric SMILES |
C1=C(NC=N1)CC(C(=O)O)[15NH2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.